molecular formula C7H3Cl4NO2 B15072819 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene

1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene

Cat. No.: B15072819
M. Wt: 274.9 g/mol
InChI Key: QLRPRUKUFBCCOG-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene is an organic compound with the molecular formula C7H3Cl4NO2. It is a derivative of benzene, characterized by the presence of four chlorine atoms, one methyl group, and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination and nitration of benzene derivatives. The typical synthetic route includes:

    Chlorination: Benzene is first chlorinated to produce 1,2,4,5-tetrachlorobenzene.

    Nitration: The tetrachlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methylation: Finally, the nitrated compound undergoes methylation to introduce the methyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of 1,2,4,5-tetrachloro-3-methyl-6-aminobenzene.

    Oxidation: Formation of 1,2,4,5-tetrachloro-3-carboxy-6-nitrobenzene.

Scientific Research Applications

1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl group also contribute to the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be compared with other similar compounds, such as:

    1,2,4,5-Tetrachloro-3-nitrobenzene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain biological systems.

    1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, leading to different chemical and biological properties.

    1,2,4,5-Tetrachloro-3-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3Cl4NO2

Molecular Weight

274.9 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene

InChI

InChI=1S/C7H3Cl4NO2/c1-2-3(8)5(10)7(12(13)14)6(11)4(2)9/h1H3

InChI Key

QLRPRUKUFBCCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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